2-甲基-4-(吡咯烷-2-基)嘧啶盐酸盐

描述

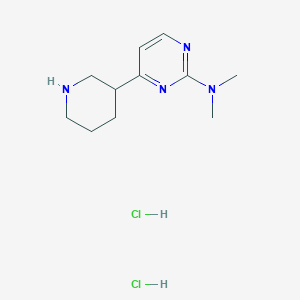

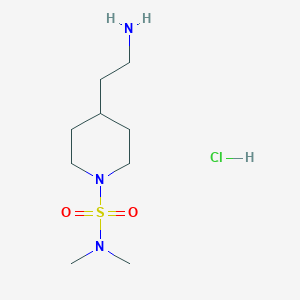

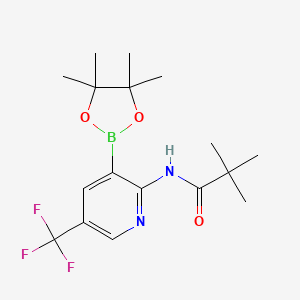

“2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is highly electron-deficient, making it a good candidate for nucleophilic aromatic substitution reactions .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” are likely to be influenced by the reactivity of the pyrimidine ring. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .科学研究应用

促进植物生长

2-甲基-4-(吡咯烷-2-基)嘧啶盐酸盐衍生物因其刺激植物生长的潜力而受到研究。Pivazyan 等人 (2019) 的一项研究调查了该化合物的新的衍生物,这些衍生物表现出显着的植物生长刺激作用,与异吲哚乙酸相当 (Pivazyan 等人,2019)。

抗菌活性

研究还探索了嘧啶盐的抗菌特性,包括 2-甲基-4-(吡咯烷-2-基)嘧啶盐酸盐。Mallikarjunaswamy 等人 (2013) 合成了与氯苯二甲酸和苦味酸的嘧啶盐,发现一些化合物表现出显着的抗菌和抗真菌活性 (Mallikarjunaswamy 等人,2013)。

发光特性

基于吡啶的荧光化合物的发光特性,包括吡啶并[1,2-a]吡咯并[3,4-d]嘧啶,一直是人们感兴趣的话题。Hagimori 等人 (2022) 发现基于受体-供体-受体体系的某些化合物在水性介质中表现出聚集诱导的发射增强,表明在基于荧光的技术中具有潜在应用 (Hagimori 等人,2022)。

抗肿瘤活性

Liu 等人 (2015) 的一项研究重点关注 2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶的抗肿瘤活性,它们被设计为靶向胸苷酸和嘌呤核苷酸生物合成的非经典抗叶酸。这项研究证明了这些化合物在抑制肿瘤细胞生长方面的潜力 (Liu 等人,2015)。

化学合成应用

该化合物在促进化学合成中的作用已得到探索。例如,Smolobochkin 等人 (2019) 开发了一种合成 2-(吡咯烷-1-基)嘧啶的方法,这是制药和化工行业的重要中间体 (Smolobochkin 等人,2019)。

电荷转移配合物形成

涉及 2-甲基-4-(吡咯烷-2-基)嘧啶盐酸盐衍生物的电荷转移配合物的形成已得到研究。Schmidt 等人 (1997) 研究了导致电荷累积杂芳烃形成的亲核取代反应,表明该化合物在开发具有独特电子特性的新材料中的用途 (Schmidt 等人,1997)。

阿尔茨海默病研究

嘧啶衍生物,包括 2-甲基-4-(吡咯烷-2-基)嘧啶,因其在治疗阿尔茨海默病中的潜力而受到研究。Mohamed 等人 (2011) 合成了并评估了一系列 2,4-二取代嘧啶作为胆碱酯酶和淀粉样蛋白-β 聚集的抑制剂,表明在神经退行性疾病中具有潜在的治疗应用 (Mohamed 等人,2011)。

未来方向

The future directions for “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could serve as a starting point for the development of new drugs.

属性

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;/h4,6,8,11H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJUVLVNDCDXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)

![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)

![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)